molecular formula C14H18N2 B140697 1,8-Bis(dimethylamino)naphthalene CAS No. 20734-58-1

1,8-Bis(dimethylamino)naphthalene

Cat. No.: B140697
CAS No.: 20734-58-1
M. Wt: 214.31 g/mol
InChI Key: GJFNRSDCSTVPCJ-UHFFFAOYSA-N
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Description

1,8-Bis(dimethylamino)naphthalene, commonly known as Proton Sponge, is an organic compound with the formula C₁₄H₁₈N₂. It is classified as a peri-naphthalene, meaning it is a 1,8-disubstituted derivative of naphthalene. This compound is notable for its exceptional basicity and is often used in organic synthesis as a highly selective non-nucleophilic base .

Preparation Methods

1,8-Bis(dimethylamino)naphthalene can be synthesized through several methods. One common synthetic route involves the methylation of 1,8-diaminonaphthalene using methyl iodide or dimethyl sulfate. The reaction typically requires a strong base such as sodium hydride to facilitate the methylation process . Industrial production methods often involve similar methylation reactions but on a larger scale, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1,8-Bis(dimethylamino)naphthalene undergoes various chemical reactions, including:

Biological Activity

1,8-Bis(dimethylamino)naphthalene (DMAN), commonly referred to as a "proton sponge," is a compound known for its unique biological and chemical properties. This article delves into the biological activity of DMAN, focusing on its structural characteristics, proton affinity, and potential applications in various fields, including medicinal chemistry and organic synthesis.

Structural Characteristics

DMAN is characterized by two dimethylamino groups attached to the naphthalene ring at the 1 and 8 positions. This arrangement allows for the formation of intramolecular hydrogen bonds, which significantly influence its basicity and reactivity. The compound exhibits a high basicity (pKa ≈ 12.1 in water) due to the stabilization of the protonated form through low-barrier hydrogen bonds (LBHB) . The presence of these hydrogen bonds facilitates rapid proton transfer processes, making DMAN a subject of interest in studies related to proton transfer in biological systems.

Proton Affinity and Basicity

DMAN's exceptional proton affinity arises from its bidentate coordination capability, where both dimethylamino groups can engage in hydrogen bonding with protons. This property categorizes DMAN as a strong organic base, with its basicity comparable to that of amidine amino acids like arginine . The compound's basicity is crucial for its role in various chemical reactions, including deprotonation processes that are fundamental in organic synthesis.

Medicinal Chemistry

Research has shown that DMAN can act as a potent catalyst in various organic transformations. Its ability to facilitate deprotonation reactions makes it valuable in synthesizing complex organic molecules. For example, DMAN has been utilized in the synthesis of organoboron derivatives, which are important intermediates in medicinal chemistry .

Additionally, studies have indicated that DMAN derivatives exhibit antimicrobial properties. For instance, certain derivatives have shown significant activity against bacterial strains, highlighting their potential as therapeutic agents .

Case Studies and Research Findings

  • Proton Sponge Properties : A study demonstrated that DMAN's structure allows for efficient proton transfer, making it an ideal candidate for applications requiring rapid acid-base reactions .
  • Antimicrobial Activity : In vitro assays have shown that specific DMAN derivatives possess notable antimicrobial activity against various pathogens, suggesting their potential use in developing new antibiotics .
  • Hydrogen Bonding Studies : Research has focused on the nature of hydrogen bonds in DMAN and its derivatives. The formation of intramolecular hydrogen bonds has been linked to enhanced stability and reactivity in biological systems .

Data Tables

PropertyValue
Molecular FormulaC12H16N2
pKa (water)12.1
BasicityStrong
SolubilitySoluble in organic solvents
Antimicrobial ActivityYes (varies by derivative)

Properties

IUPAC Name

1-N,1-N,8-N,8-N-tetramethylnaphthalene-1,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H18N2/c1-15(2)12-9-5-7-11-8-6-10-13(14(11)12)16(3)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFNRSDCSTVPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C(=CC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10174807
Record name 1,8-Bis(dimethylamino)naphthalene
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Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Pale cream crystalline powder; [Alfa Aesar MSDS]
Record name 1,8-Bis(dimethylamino)naphthalene
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Solubility

31.2 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

20734-58-1
Record name Proton sponge
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Record name 1,8-Bis(dimethylamino)naphthalene
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Record name 1,8-Bis(dimethylamino)naphthalene
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Record name N,N,N',N'-tetramethylnaphthalene-1,8-diamine
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Record name 1,8-BIS(DIMETHYLAMINO)NAPHTHALENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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